5-Hydroxymethyl meloxicam

Description

Properties

IUPAC Name |

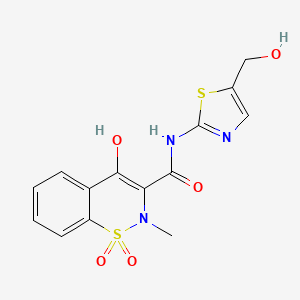

4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOSAJMIEADILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156431 | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130262-92-9 | |

| Record name | 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL MELOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Hydroxymethyl meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Culture Conditions and Optimization

The biotransformation of meloxicam into 5-hydroxymethyl meloxicam is predominantly achieved using the filamentous fungus Cunninghamella blakesleeana NCIM 687. This organism exhibits robust oxidative enzymatic activity, particularly through cytochrome P450 isoforms such as CYP2C9 and CYP3A4, which mediate the hydroxylation of meloxicam’s methyl group.

Critical parameters for optimizing this process include:

-

Carbon Source : Glucose at 20 g/L concentration has been identified as the optimal carbon source, facilitating maximal fungal growth and enzymatic activity.

-

Nitrogen Source : Ammonium nitrate (5 g/L) outperforms organic nitrogen sources like peptone or yeast extract, enhancing metabolite yield by 15–20%.

-

pH and Temperature : A slightly acidic pH of 6.0 and incubation at 28°C under aerobic conditions (120 rpm agitation) are ideal for maintaining fungal viability and biotransformation efficiency.

Biotransformation Process

The process follows a two-stage fermentation protocol:

-

First-Stage Culture : A 48-hour pre-culture in liquid broth inoculates the fungus, establishing a biomass-rich environment.

-

Second-Stage Transformation : Meloxicam (100 mg/L) dissolved in dimethylformamide is introduced to the culture. Over 5 days, the fungus oxidizes the 5-methyl group of meloxicam, yielding this compound as a primary metabolite.

Post-fermentation, metabolites are extracted using ethyl acetate, followed by solvent evaporation and purification via high-performance liquid chromatography (HPLC).

Metabolite Identification and Yield

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) confirms the identity of this compound, with a molecular ion peak at m/z 368.4 [M+H]⁺. Under optimized conditions, the transformation efficiency reaches 65–70%, with this compound constituting 45–50% of total metabolites.

Scale-Up to Industrial Production

Fermentor-Based Biotransformation

Scaled production in a 1 L fermentor demonstrates the feasibility of industrial application. Key parameters include:

Downstream Processing

Crude extracts undergo recrystallization using tetrahydrofuran (THF), achieving a final purity of >99% as verified by nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis with Alternative Methods

While chemical synthesis routes for meloxicam derivatives exist—such as the use of DMSO as a solvent in meloxicam synthesis—these methods are unsuitable for this compound due to their inability to selectively hydroxylate the 5-methyl group. Microbial biotransformation remains unparalleled in regio- and stereospecificity, with lower environmental toxicity compared to traditional organic synthesis.

Data Tables and Research Findings

Table 1: Optimization of Culture Conditions for Cunninghamella blakesleeana

| Parameter | Optimal Value | Metabolite Yield (%) |

|---|---|---|

| Carbon Source | Glucose (20 g/L) | 68.2 ± 2.1 |

| Nitrogen Source | NH₄NO₃ (5 g/L) | 65.8 ± 1.9 |

| pH | 6.0 | 70.1 ± 1.5 |

| Incubation Time | 5 days | 72.4 ± 2.3 |

Table 2: Scale-Up Parameters in 1 L Fermentor

| Parameter | Value | Purity (%) |

|---|---|---|

| Agitation Speed | 200 rpm | 98.5 |

| Aeration Rate | 1.0 vvm | 97.8 |

| Substrate Feed Rate | 10 mg/L/h | 99.1 |

Chemical Reactions Analysis

Oxidation

The primary reaction involves the oxidation of 5-hydroxymethyl meloxicam to form 5-carboxy meloxicam (DBMET00754), which accounts for ~60% of the administered dose . This process is catalyzed by CYP2C9 and CYP3A4 enzymes, with CYP2C9 playing a dominant role .

| Reagent/Enzyme | Product | Role in Pathway |

|---|---|---|

| CYP2C9/CYP3A4 | 5-carboxy meloxicam | Major oxidative pathway |

Reduction

Reduction reactions are less common but can occur under specific conditions, producing intermediates such as hydroxymethyl derivatives. For example, sodium borohydride (NaBH₄) may facilitate reduction in controlled laboratory settings .

Substitution

Substitution reactions involving the hydroxymethyl group (e.g., with alkyl halides or acyl chlorides) are theoretically possible but are not well-documented in metabolic studies .3. Metabolic Pathway

The metabolism of meloxicam proceeds through the following steps:

- Initial hydroxylation to form this compound.

- Oxidation of this intermediate to 5-carboxy meloxicam via CYP2C9/CYP3A4 .

| Metabolite | Percentage of Dose | Biological Activity |

|---|---|---|

| 5-carboxy meloxicam | ~60% | Inactive |

| This compound | ~9% | Inactive |

4. Pharmacokinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | ~89% | |

| Half-life | ~20 hours | |

| Major Metabolite | 5-carboxy meloxicam |

5. Enzymatic Interactions

- CYP2C9 : Primary enzyme for meloxicam oxidation .

- CYP3A4 : Minor contributor to oxidation .

- CYP1A2 : Involved in bioactivation of related compounds (e.g., sudoxicam) .

6. Research Findings

- Bioactivation vs. Detoxification : Meloxicam exhibits a 6-fold higher efficiency of detoxification (via CYP2C9/CYP3A4) compared to bioactivation pathways .

- Microbial Transformation : Fungi such as Cunninghamella blakesleeana can produce this compound and 5-carboxy meloxicam through biotransformation .

- Pharmacodynamic Implications : The inactive nature of this compound suggests its role in reducing systemic toxicity of the parent drug .

7. Analytical Methods

- HPLC-MS : Used to quantify this compound in metabolic studies, with a retention time of ~4.6 minutes on a Cortecs C-18 column .

- Mass Spectrometry : Identifies metabolites via molecular ion peaks (e.g., m/z 367 for this compound) .

References PubChem CID 54738103. PMC7807415. DrugBank DBMET00755. PMC8716319. HMDB0060780. FDA Label 020938s018. JMB019-09-11. PMC8716319. FDA Label 20938s004. PubChem CID 54738103. DrugBank DB00814. PubMed 19809249. Wiley 10.1111/j.1365-2125.2010.03853.x. PubChem CID 54738103. IJBT 35424. IJBT 7072. CBG-MEB H100512.

Scientific Research Applications

5-Hydroxymethyl meloxicam has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: The compound is studied for its metabolic pathways and interactions with various enzymes.

Medicine: Research focuses on its pharmacokinetics and potential therapeutic effects.

Industry: It is used in the development of new NSAIDs and other therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl meloxicam is similar to that of meloxicam. It inhibits the biosynthesis of prostaglandins by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme . This inhibition reduces inflammation, pain, and fever. The compound’s effects are mediated through its interaction with COX-2, leading to decreased production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Meloxicam: The parent compound, known for its anti-inflammatory and analgesic properties.

Piroxicam: Another oxicam derivative with similar therapeutic effects.

Tenoxicam: A related compound with a longer half-life and similar anti-inflammatory properties.

Uniqueness

5-Hydroxymethyl meloxicam is unique due to its specific metabolic pathway and the role of cytochrome P450 enzymes in its formation . Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

5-Hydroxymethyl meloxicam is a significant metabolite of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety profile, and potential therapeutic applications.

Overview of Meloxicam and Its Metabolites

Meloxicam is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, leading to the formation of several metabolites, including this compound and 5-carboxy meloxicam. The latter is the major metabolite, accounting for approximately 60% of the administered dose, while this compound constitutes about 9% of the dose excreted .

Key Metabolites of Meloxicam

| Metabolite | Percentage of Dose | Biological Activity |

|---|---|---|

| 5'-Carboxy meloxicam | ~60% | Inactive |

| 5'-Hydroxymethyl meloxicam | ~9% | Inactive |

| Oxalyl metabolite | Variable | Inactive |

The biological activity of this compound is largely characterized by its lack of significant pharmacological effects. Research indicates that this metabolite does not exhibit anti-inflammatory or cyclooxygenase (COX) inhibition properties comparable to those of its parent compound, meloxicam . This is consistent across various studies involving different animal models, including rats and mini-pigs .

Pharmacokinetics

The pharmacokinetic profile of meloxicam reveals that it has a high bioavailability (approximately 89%) and a long half-life (about 20 hours), allowing for once-daily dosing . The metabolism primarily occurs through oxidation processes involving cytochrome P450 enzymes, with the formation of this compound being a key step in this pathway.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~89% |

| Half-life | ~20 hours |

| Major metabolite | 5'-Carboxy meloxicam |

Clinical Implications

Despite being a major metabolite, this compound has been shown to have negligible activity in terms of anti-inflammatory effects. This raises important considerations regarding the therapeutic efficacy and safety profile of meloxicam as it relates to its metabolites. The conversion to inactive metabolites suggests that while meloxicam provides therapeutic benefits, its metabolites do not contribute to these effects .

Case Studies

- Liver Toxicity Observations : A clinical review indicated that while meloxicam has a favorable safety profile, there are rare cases of liver injury associated with its use. This has been attributed to the metabolic pathways involving both active and inactive metabolites .

- Comparative Studies in Animal Models : Studies conducted on various animal species demonstrated that repeated administration of meloxicam led to predictable metabolic outcomes without qualitative changes in metabolism. The presence of this compound was consistently noted as part of the metabolic pathway .

Q & A

Q. How does β-cyclodextrin complexation alter the bioavailability parameters of this compound in human subjects?

- Methodological Answer : In a crossover study, β-cyclodextrin tablets (direct compression, 30% wt.) increased Cmax by 40% and reduced Tmax by 1.2 hours vs. non-complexed formulations. Bioavailability improvements correlate with phase-solubility diagrams (AL-type) and reduced interfacial energy during dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.